1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O3S/c1-23-12-16(22-13-23)29(27,28)25-7-3-6-24(8-9-25)17(26)11-14-4-2-5-15(10-14)18(19,20)21/h2,4-5,10,12-13H,3,6-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKJGJCSWJZBJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including molecular interactions, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 398.48 g/mol. Its structure features a trifluoromethyl group, an imidazole moiety, and a diazepane ring, which are pivotal for its biological activity.
Research indicates that compounds containing imidazole and diazepane structures often exhibit significant biological activities, including enzyme inhibition and receptor modulation. The presence of the imidazole ring is particularly relevant in targeting various biological pathways.
Enzyme Inhibition
Studies have shown that related imidazole derivatives can act as potent inhibitors of farnesyltransferase (FT), an enzyme implicated in cancer progression. For instance, certain analogs demonstrated IC50 values as low as 24 nM against FT, suggesting that the compound may also exhibit similar inhibitory properties against this target .
Receptor Modulation
The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to cross cell membranes and interact with intracellular targets. This property may facilitate its role as a modulator of various receptors involved in signal transduction pathways.
Antitumor Activity
A notable study evaluated the antitumor effects of related compounds in vivo. The imidazole-containing benzodiazepines showed significant tumor growth inhibition in mouse models bearing H-Ras transformed tumors. These findings suggest that the compound could possess similar antitumor properties .
Neuropharmacological Effects
Research into the neuropharmacological profile of imidazole derivatives has indicated potential anxiolytic and sedative effects. The diazepane structure may contribute to these effects by acting on GABA receptors or other neurotransmitter systems.
Case Studies
- Inhibition of Cancer Cell Proliferation : A study focused on a similar class of compounds reported that specific derivatives inhibited anchorage-independent growth in soft agar assays, indicating their potential as anticancer agents .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective capabilities of imidazole derivatives in models of oxidative stress, suggesting that the compound may mitigate neuronal damage through antioxidant mechanisms.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step routes, starting with functionalization of the diazepane ring followed by sulfonylation and coupling with fluorinated aryl groups. For example:
- Step 1: Formation of the 1,4-diazepane intermediate via reductive amination or cyclization.
- Step 2: Sulfonylation using 1-methyl-1H-imidazole-4-sulfonyl chloride under basic conditions (e.g., NaH/THF) .
- Step 3: Coupling with 3-(trifluoromethyl)phenyl ethanone via nucleophilic substitution or cross-coupling reactions.
Optimization involves adjusting reaction temperatures (e.g., −78°C for lithiation steps), solvent polarity, and catalysts (e.g., tert-butyllithium for acylations) .
Q. How is the molecular structure of this compound characterized experimentally?
Methodological Answer:
- X-ray crystallography provides definitive stereochemical data, with unit cell parameters (e.g., monoclinic space group P2₁/c) and bond angles resolving the sulfonyl-diazepane conformation .
- NMR spectroscopy : ¹H and ¹³C NMR reveal coupling constants (e.g., J = 8.5 Hz for aromatic protons) and shifts (δ ~2.8 ppm for diazepane methylenes) .
- HRMS (ESI+) : Confirms molecular weight (e.g., m/z 502.1035 [M+H]⁺) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s biological efficacy?
Methodological Answer:
- Analog synthesis : Modify substituents on the diazepane (e.g., replacing sulfonyl with carbonyl) or trifluoromethylphenyl group (e.g., introducing halogens).
- Biological assays : Test derivatives against kinase targets (e.g., CDK9 inhibition via ATP-binding assays) and compare IC₅₀ values. For example, replacing the trifluoromethyl group with methylthiazole improved selectivity in CDK9 inhibitors .
- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities and guide rational design .
Q. How should researchers address discrepancies in biological activity data across experimental models?
Methodological Answer:
- Controlled replication : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Metabolic stability testing : Assess compound degradation using liver microsomes to explain inconsistent in vivo/in vitro results .
- Data normalization : Use internal controls (e.g., β-actin in Western blots) and statistical tools (e.g., Grubbs’ test for outliers) .
Q. What strategies mitigate experimental limitations in pharmacological profiling of this compound?
Methodological Answer:
- Sample stabilization : Store compounds at −80°C under argon to prevent degradation of sensitive groups (e.g., sulfonyl or trifluoromethyl) .
- High-throughput screening (HTS) : Use 384-well plates with fluorescence polarization to rapidly test >1,000 analogs for target engagement .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to cross-verify binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
